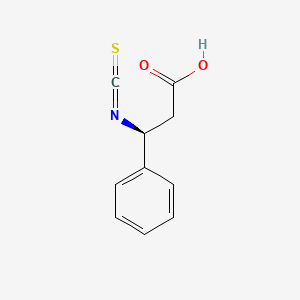
(S)-3-Isothiocyanato-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Isothiocyanato-3-phenylpropanoic acid is an organic compound characterized by the presence of an isothiocyanate group attached to a phenylpropanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Isothiocyanato-3-phenylpropanoic acid typically involves the reaction of (S)-3-aminophenylpropanoic acid with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group. The reaction proceeds as follows:
(S)-3-aminophenylpropanoic acid+thiophosgene→(S)-3-Isothiocyanato-3-phenylpropanoic acid+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the isothiocyanate group.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-3-Isothiocyanato-3-phenylpropanoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols in solvents like ethanol or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Thioureas, Carbamates, and Dithiocarbamates: Formed from nucleophilic substitution reactions.
Quinones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Applications De Recherche Scientifique
(S)-3-Isothiocyanato-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Medicine: Investigated for its potential anti-cancer properties, as isothiocyanates have been shown to induce apoptosis in cancer cells.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (S)-3-Isothiocyanato-3-phenylpropanoic acid primarily involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. The compound can target specific enzymes and proteins, disrupting their normal activity and potentially leading to therapeutic effects such as the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Phenylisothiocyanate: Similar structure but lacks the carboxylic acid group.
Benzylisothiocyanate: Contains a benzyl group instead of the phenylpropanoic acid backbone.
Allyl Isothiocyanate: Contains an allyl group instead of the phenylpropanoic acid backbone.
Uniqueness: (S)-3-Isothiocyanato-3-phenylpropanoic acid is unique due to the presence of both the isothiocyanate group and the phenylpropanoic acid backbone. This combination allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound in various fields of research.
Propriétés
Formule moléculaire |
C10H9NO2S |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
(3S)-3-isothiocyanato-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)6-9(11-7-14)8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13)/t9-/m0/s1 |
Clé InChI |
IVMLKBRDYFRXJU-VIFPVBQESA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H](CC(=O)O)N=C=S |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)O)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


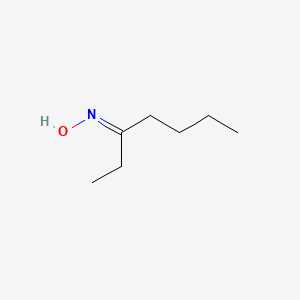
![3-(3-Azaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B13616339.png)

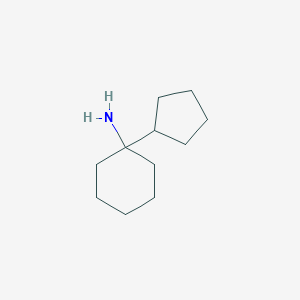

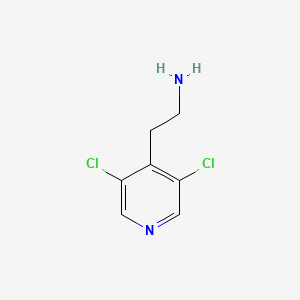
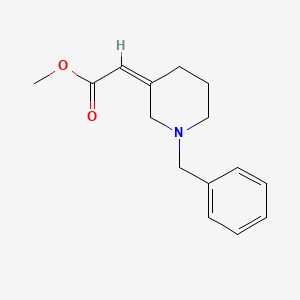
![[1-(Trifluoromethyl)imidazol-2-yl]methanamine](/img/structure/B13616363.png)
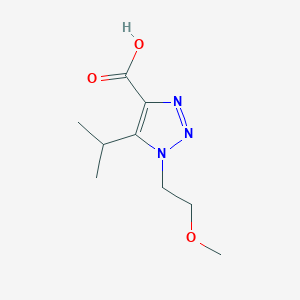
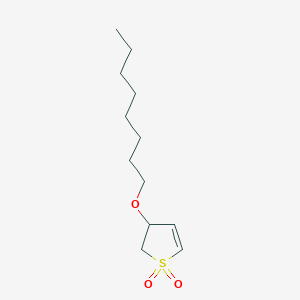

![4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane](/img/structure/B13616397.png)


